An In-depth Technical Guide to 3-Bromo-1,2-propanediol (CAS: 4704-77-2)
An In-depth Technical Guide to 3-Bromo-1,2-propanediol (CAS: 4704-77-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-1,2-propanediol (CAS: 4704-77-2), also known as glycerol (B35011) α-bromohydrin, is a versatile organic compound that serves as a crucial intermediate in a wide array of synthetic applications.[1] Its structure, featuring a three-carbon backbone with a bromine atom and two hydroxyl groups, imparts a unique combination of reactivity that makes it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1][2] This bifunctional nature, with the bromine atom acting as a good leaving group for nucleophilic substitution and the diol functionality allowing for esterification and etherification, underpins its significance in modern organic synthesis and biochemical research.[2]
This technical guide provides a comprehensive overview of 3-Bromo-1,2-propanediol, covering its physicochemical properties, synthesis methodologies, applications in drug development, and its proposed biological mechanism of action.
Physicochemical and Safety Data
3-Bromo-1,2-propanediol is a clear, colorless to pale yellow viscous liquid at room temperature.[1][3] Its hydrophilic hydroxyl groups render it soluble in water.[1]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 4704-77-2 | [1][4] |
| Molecular Formula | C₃H₇BrO₂ | [1] |
| Molecular Weight | 154.99 g/mol | [5] |
| Appearance | Clear colorless to yellowish viscous liquid | [6] |
| Boiling Point | 72-75 °C at 0.2 mmHg | [7] |
| Density | 1.771 g/mL at 25 °C | [7] |
| Refractive Index (n20/D) | 1.518 | [7] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [7] |
| Storage Temperature | 2-8°C | [7] |
| InChI Key | SIBFQOUHOCRXDL-UHFFFAOYSA-N | [1][5] |
| SMILES | OCC(O)CBr | [7] |
Safety and Handling
3-Bromo-1,2-propanediol is classified as a hazardous substance, primarily causing severe skin burns and eye damage.[6][8] Appropriate personal protective equipment (PPE) is mandatory when handling this chemical.
| Hazard Information | Details | Source |
| GHS Pictogram | GHS05 (Corrosion) | [7] |
| Signal Word | Danger | [7] |
| Hazard Statement | H314: Causes severe skin burns and eye damage | [8] |
| Hazard Classification | Skin Corrosion/Irritation, Category 1B | [6] |
| Personal Protective Equipment | Faceshields, gloves, goggles, type ABEK (EN14387) respirator filter | |
| Storage Class | 8A - Combustible corrosive hazardous materials | [7] |
| Transport Information | Classified as a Dangerous Good for transport (UN3265) | [4][6] |
Synthesis and Manufacturing
Several synthetic routes to 3-Bromo-1,2-propanediol have been developed, each offering distinct advantages in terms of yield, reaction conditions, and starting materials.
Summary of Synthetic Methods
| Synthesis Method | Key Reagents/Conditions | Reported Yield | Reference |
| Ring-Opening of 3-Oxetanol | Carbon tetrabromide (CBr₄), triphenylphosphine (B44618) (PPh₃), in CH₂Cl₂ at 30°C | 81% | [2][9][10] |
| Bromination of Allyl Bromide | AD-mix-β, tert-butyl alcohol, water | 55.5% | [2][11] |
| Acid-Catalyzed Ring-Opening of Epibromohydrin | p-Toluenesulfonic acid (PTSA), elevated temperature | 65% | [2][10] |
Experimental Protocol: Synthesis via Ring-Opening of 3-Oxetanol
This method provides a high-yield and efficient route to 3-Bromo-1,2-propanediol under mild conditions.[9][10]
Materials:
-
3-Oxetanol (1.0 eq)
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of 3-oxetanol (e.g., 5 g, 74.2 mmol) in dichloromethane, add triphenylphosphine and carbon tetrabromide.[9]
-
Allow the reaction mixture to warm to 30°C and stir for 2 hours.[9]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture in vacuo to obtain a brown oil.[9]
-
Purify the crude product by distillation to yield 3-Bromo-1,2-propanediol.[10]
Caption: Synthesis workflow via ring-opening of 3-oxetanol.
Applications in Research and Drug Development
The unique chemical structure of 3-Bromo-1,2-propanediol makes it a highly valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.[2]
-
Versatile Building Block: It serves as a key precursor for more complex organic molecules.[2] The bromine atom facilitates nucleophilic substitution, while the diol moiety can undergo various transformations like esterification and etherification.[1][2]
-
Chiral Synthesis: As a chiral molecule, the enantiomerically pure forms of 3-Bromo-1,2-propanediol are critical building blocks in modern drug discovery.[2] Enantioselective synthesis, often achieved through the stereospecific ring-opening of a chiral precursor like (S)-epibromohydrin, allows for the production of specific (R)- or (S)-enantiomers, which is crucial as different enantiomers of a drug can have vastly different pharmacological effects.[2]
-
Protecting Group: It is also employed as a protecting reagent for carbonyl groups in multi-step syntheses where selective reactions are required.[2][4]
Biological Activity and Mechanism of Action
While extensive research on the specific biological pathways modulated by 3-Bromo-1,2-propanediol is ongoing, its activity is believed to stem from its function as an alkylating agent.[2]
Proposed Mechanism of Action: Alkylation and Genotoxicity
The primary mechanism of action is proposed to be through its function as a bifunctional alkylating agent. The two bromomethyl groups are highly reactive towards nucleophilic sites within biological macromolecules.[2][12]
-
Nucleophilic Attack: The electrophilic carbon atoms attached to the bromine atoms are susceptible to nucleophilic attack by electron-rich moieties in cellular components like proteins and DNA.[2][12]
-
Protein Modification: It can react with nucleophilic amino acid residues, particularly the thiol groups of cysteine, leading to the oxidation of these groups and potential alteration of protein function and cellular signaling pathways.[2]
-
DNA Adduct Formation: The most critical interaction is with the nitrogen and oxygen atoms in the purine (B94841) and pyrimidine (B1678525) bases of DNA. This can lead to the formation of covalent DNA adducts.[12]
-
Genotoxicity and Carcinogenesis: The formation of DNA adducts can disrupt DNA replication and transcription, leading to mutations. If these mutations occur in critical genes (e.g., proto-oncogenes or tumor suppressor genes), they can initiate the process of carcinogenesis. This genotoxic mechanism is supported by studies on structurally related brominated compounds.[12]
Caption: Proposed mechanism leading to potential carcinogenesis.
Experimental Protocols
Protocol for Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the qualitative and quantitative analysis of 3-Bromo-1,2-propanediol, adapted from standard methods for diol analysis.[13]
Materials and Equipment:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) with a split/splitless injector.[13]
-
Analytical standard of 3-Bromo-1,2-propanediol.
-
Internal Standard (IS), e.g., 1,3-Butanediol.
-
Solvent (e.g., Ethyl acetate).
-
Class A volumetric flasks and precision micropipettes.[13]
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of 3-Bromo-1,2-propanediol and the internal standard in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the analyte in the sample.
-
-
Sample Preparation:
-
Accurately weigh or measure the sample containing 3-Bromo-1,2-propanediol.
-
Dissolve or dilute the sample in a known volume of solvent.
-
Spike the sample and calibration standards with a known amount of the internal standard solution.
-
-
GC-MS Analysis:
-
Injector: Set to an appropriate temperature (e.g., 250°C) and split ratio.
-
Column: Use a suitable capillary column (e.g., a mid-polarity column like a DB-5ms).
-
Oven Program: Implement a temperature gradient to ensure separation of the analyte from other components (e.g., start at 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min).
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Perform a full scan to identify the compound based on its mass spectrum and retention time. For quantification, use selected ion monitoring (SIM) mode for higher sensitivity and specificity.
-
-
Data Analysis:
-
Identify the 3-Bromo-1,2-propanediol peak in the chromatogram by comparing its retention time and mass spectrum to the analytical standard.[14]
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
-
Quantify the amount of 3-Bromo-1,2-propanediol in the sample using the calibration curve.
-
Conclusion
3-Bromo-1,2-propanediol is a chemical of significant interest to the scientific and drug development communities. Its dual functionality as both a diol and an alkyl bromide makes it an exceptionally versatile synthetic intermediate. A thorough understanding of its physicochemical properties, synthetic routes, and biological reactivity is essential for harnessing its full potential in the creation of novel pharmaceuticals and other complex chemical entities. Due to its corrosive nature and proposed genotoxic mechanism, strict adherence to safety protocols is paramount during its handling and use in research and development.
References
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- 8. 3-Bromo-1,2-propanediol | C3H7BrO2 | CID 20827 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. A Novel Synthesis of 3-Bromo-1,2-Propanediol from 3-Oxetanol | Scientific.Net [scientific.net]
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